

An In-depth Technical Guide to Glutaminase Inhibition by CB-839 (Telaglenastat)

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Compound of Interest				
Compound Name:	ACG548B			
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Disclaimer: The compound "aCG548B" is not documented in publicly available scientific literature. Therefore, this guide utilizes the well-characterized, clinically investigated glutaminase inhibitor CB-839 (Telaglenastat) as a representative example to detail the glutaminase inhibition pathway and its downstream effects. All data and methodologies presented herein pertain to CB-839.

Introduction: The Role of Glutaminase in Oncology

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for survival and proliferation.[1] This "glutamine addiction" serves to fuel the tricarboxylic acid (TCA) cycle, support anabolic processes, and maintain redox balance.[2] Glutaminase (GLS), a mitochondrial enzyme, is a critical gatekeeper in this process, catalyzing the hydrolysis of glutamine to glutamate.[3] In humans, GLS is encoded by two genes, GLS and GLS2, with the kidney-type isoform (GAC), a splice variant of GLS, being predominantly overexpressed in many tumors.[3][4] This overexpression makes glutaminase a compelling therapeutic target in oncology.[3]

CB-839 (Telaglenastat): A Potent and Selective Glutaminase Inhibitor

CB-839 (Telaglenastat) is an investigational, orally bioavailable small molecule that potently and selectively inhibits both splice variants of GLS1 (GAC and KGA).[1][5] It functions as a reversible, allosteric inhibitor, distinct from older glutamine analogs that suffered from toxicity



and poor pharmacological properties.[3][6][7] CB-839 has demonstrated favorable pharmacokinetics and safety in clinical studies, and is being evaluated in various solid and hematological malignancies.[6][8]

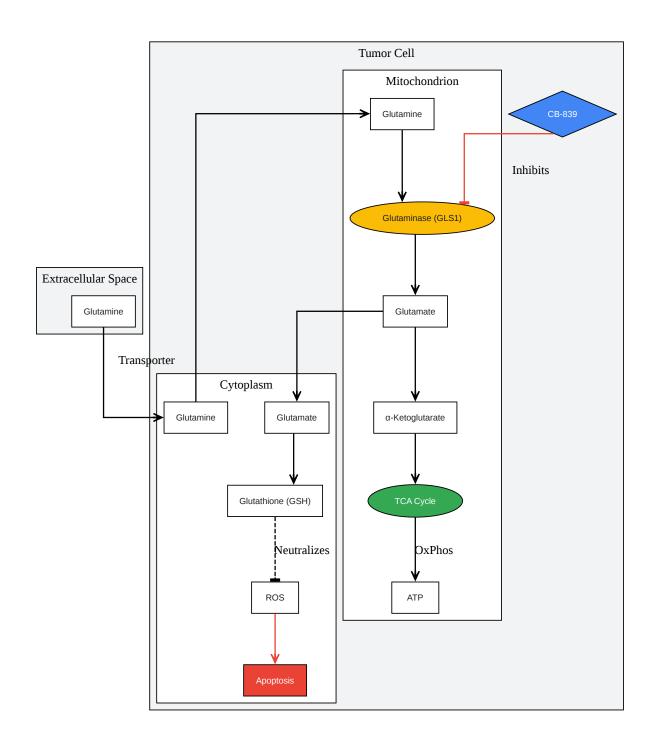
Mechanism of Action and Signaling Pathway

CB-839 exerts its anti-tumor effects by binding to an allosteric pocket of the GAC tetramer, inducing a conformational change that inhibits its catalytic activity.[3] This direct inhibition blocks the conversion of glutamine to glutamate, leading to a cascade of downstream metabolic consequences.[9]

The primary mechanism involves the disruption of the TCA cycle. By depleting the intracellular pool of glutamate, CB-839 reduces the production of α -ketoglutarate (α -KG), a key anaplerotic substrate for the TCA cycle.[4][9] This leads to impaired mitochondrial respiration and a reduction in ATP production.[2] Furthermore, the depletion of glutamate and its derivatives impacts other critical cellular processes, including the synthesis of non-essential amino acids, nucleotides, and the antioxidant glutathione (GSH).[4][10] The reduction in GSH levels can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[10]

In the tumor microenvironment, inhibition of glutaminase in cancer cells can increase the extracellular concentration of glutamine.[6][11] This may have a differential effect on immune cells, such as T cells, which can then utilize the available glutamine to support their anti-tumor functions.[6][11]





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Caption: CB-839 inhibits GLS1, blocking glutamine metabolism and downstream pathways.



Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 across various preclinical models.

Table 1: In Vitro Potency of CB-839

Parameter	Value	Cell Line/System	Reference
IC50 (GLS Activity)	24 nM	Recombinant Human GAC	[7]
IC50 (GLS Activity)	< 50 nM	Recombinant Human GAC (1-hr preincubation)	[7]
IC50 (Proliferation)	20-55 nM	HCC1806, MDA-MB- 231 (TNBC)	[9]
IC50 (Proliferation)	1 μΜ	LNCaP (Prostate Cancer)	[12]
IC50 (Proliferation)	< 0.1 μM	PC-3 (Prostate Cancer)	[12]

| IC₅₀ (Proliferation) | 0.41 μM | HG-3 (CLL) |[13] |

Table 2: In Vivo Efficacy of CB-839 Monotherapy

Tumor Model	Dosing	Outcome	Reference
TNBC Xenograft	200 mg/kg, p.o.	61% tumor growth inhibition	[7]
JIMT-1 Xenograft	200 mg/kg, p.o.	54% tumor growth inhibition	[7]

| JAK2-mutant MPN mice | Not specified | Reduced splenomegaly and erythrocytosis |[2] |



Table 3: Metabolic Effects of CB-839 Treatment

Cell Line	Treatment	Effect on Glutamine Consumption	Effect on Downstream Metabolites	Reference
Melanoma Patient-Derived Lines	1 μM CB-839 for 12h	Up to 80% decrease	-	[6]
HCC1806 (TNBC)	1 μM CB-839 for 6h	Significant decrease	Significant decrease in glutamate production	[9]
Glioblastoma (T98G, LN229, U87MG)	CB-839	Accumulation of glutamine	Decreased levels of glutamate, α- KG, fumarate, malate, aspartate	[4]

| AML Cell Lines | 0.5-1 μM CB-839 for 24h | - | Decreased GSH levels, increased mitoROS | [10] |

Experimental Protocols Glutaminase (GLS) Activity Assay (Biochemical)

This protocol is adapted from methodologies used to characterize CB-839's enzymatic inhibition.[7]

- Objective: To measure the enzymatic activity of recombinant human glutaminase C (rHu-GAC) and its inhibition by CB-839.
- Principle: The assay couples the production of glutamate by GLS to the generation of NADPH by glutamate dehydrogenase (GDH), which is monitored by fluorescence.
- Materials:
 - Recombinant Human GAC (rHu-GAC)

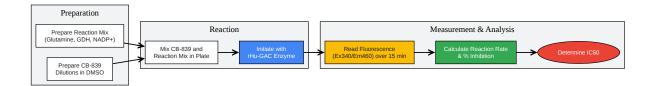


- CB-839 (or other inhibitor) dissolved in DMSO
- Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100
- Substrates/Enzymes: L-Glutamine, NADP+, Glutamate Dehydrogenase (GDH)
- 96-well black microplate
- Fluorescence plate reader (Ex 340 nm / Em 460 nm)

Procedure:

- Prepare inhibitor dilutions in DMSO.
- In a 96-well plate, add the inhibitor pre-mixed with L-glutamine (final concentration ~10 mM) and GDH (final concentration ~6 units/mL).
- Initiate the reaction by adding rHu-GAC (final concentration ~2 nM). The final DMSO concentration should be kept constant (e.g., 2%).
- Immediately place the plate in a fluorescence plate reader.
- Monitor the generation of NADPH by measuring the increase in fluorescence (Ex 340 nm / Em 460 nm) every minute for 15 minutes.
- Convert relative fluorescence units (RFU) to NADPH concentration using a standard curve.
- Calculate the rate of reaction and determine the percent inhibition relative to a vehicle
 (DMSO) control. IC₅₀ values can be calculated using a non-linear dose-response curve fit.





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Caption: Workflow for the coupled enzymatic assay to measure GLS1 inhibition.

Cellular Glutamine Consumption Assay

This protocol is based on methods used to assess the impact of CB-839 on cancer cell metabolism.[6][9]

- Objective: To quantify the rate of glutamine consumption by cancer cells in culture.
- Principle: Cells are incubated in media with a known concentration of glutamine. After a set period, the remaining glutamine in the media is measured, and the consumption rate is calculated.
- Materials:
 - Cancer cell lines of interest
 - Standard cell culture reagents
 - 96-well plates
 - RPMI media (or other) containing a known concentration of glutamine (e.g., 2 mM)
 - CB-839
 - Biochemistry Analyzer (e.g., YSI 2900) capable of measuring glutamine



Procedure:

- Seed cells (e.g., 2 x 10³ tumor cells) in a 96-well plate and allow them to adhere overnight.
- The next day, replace the medium with fresh serum-free RPMI containing 2 mM glutamine and the desired concentrations of CB-839 or vehicle (DMSO). Include wells with media but no cells to serve as a baseline control.
- Incubate the plate for a defined period (e.g., 12 hours).
- After incubation, carefully collect the culture media from each well.
- Quantify the glutamine concentration in the collected media using a biochemistry analyzer.
- Calculate glutamine consumption: ([Gln] in no-cell control) ([Gln] in cell-containing well).
- Normalize the consumption rate to cell number or protein content if desired.

Seahorse XF Mito Stress Test

This protocol is a standard method for assessing mitochondrial function, often used to evaluate the impact of metabolic inhibitors like CB-839.[6][13]

- Objective: To measure key parameters of mitochondrial function, including basal oxygen consumption rate (OCR), ATP-linked respiration, and maximal respiration.
- Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate (ECAR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors, different aspects of mitochondrial respiration can be dissected.

Materials:

- Seahorse XF Analyzer and consumables (cartridge, cell culture plates)
- Cells of interest
- Seahorse XF Assay Medium



- Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent),
 Rotenone/Antimycin A (Complex I/III inhibitors).
- o CB-839

Procedure:

- Seed cells in a Seahorse XF cell culture plate and allow them to adhere. Treat with CB-839 for the desired duration prior to the assay.
- Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
- On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glutamine, pyruvate, and glucose. Incubate at 37°C in a non-CO₂ incubator for 1 hour.
- Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.
- Calibrate the instrument and begin the assay.
- The assay protocol will consist of baseline measurements followed by sequential injections of the inhibitors.
- After the run, normalize the OCR data to cell number or protein concentration.
- Analyze the data to determine basal OCR, ATP production, maximal respiration, and non-mitochondrial oxygen consumption. Compare the profiles of CB-839-treated cells to vehicle-treated controls.

Conclusion

CB-839 (Telaglenastat) effectively targets the metabolic vulnerability of glutamine-dependent cancers by potently inhibiting glutaminase. This leads to the disruption of the TCA cycle, increased oxidative stress, and reduced cell proliferation. The detailed pathways and methodologies presented in this guide provide a framework for understanding and investigating the mechanism of glutaminase inhibitors in cancer research and drug development. The



quantitative data underscores the on-target activity of CB-839 and its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs.[1][14]

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